molecular formula C10H16O4 B7785736 1,1-Cyclohexanediacetic acid CAS No. 152848-09-4

1,1-Cyclohexanediacetic acid

Cat. No. B7785736
M. Wt: 200.23 g/mol
InChI Key: YQPCHPBGAALCRT-UHFFFAOYSA-N
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Patent
US04760052

Procedure details

Acetyl chloride (35 ml, 492 mmol) was added to 1,1-cyclohexanediacetic acid (25 g, 125 mmol) in a round bottom flask and the suspension was heated for 3 hrs. at 0° C. using an oil bath. After about 15 min. the suspension became clear. The reaction was attached to a short path condenser and was heated to 100° C. under vacuum to remove volatile by products. 1HNMR indicated no starting diacid and GC indicated >99% purity. Upon cooling to room temperature the anhydride solidified. 1H-NMR (CDCl3): δ62.65(s,4H); 1.45(m,10H).
Quantity
35 mL
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C(Cl)(=O)C.[C:5]1([CH2:15][C:16]([OH:18])=[O:17])([CH2:11][C:12]([OH:14])=O)[CH2:10][CH2:9][CH2:8][CH2:7][CH2:6]1>>[C:5]12([CH2:11][C:12](=[O:14])[O:18][C:16](=[O:17])[CH2:15]1)[CH2:6][CH2:7][CH2:8][CH2:9][CH2:10]2

Inputs

Step One
Name
Quantity
35 mL
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
25 g
Type
reactant
Smiles
C1(CCCCC1)(CC(=O)O)CC(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the suspension was heated for 3 hrs
Duration
3 h
CUSTOM
Type
CUSTOM
Details
at 0° C.
CUSTOM
Type
CUSTOM
Details
The reaction was attached to a short path condenser
CUSTOM
Type
CUSTOM
Details
to remove volatile by products
TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling to room temperature the anhydride

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
C12(CCCCC1)CC(=O)OC(C2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.